![molecular formula C19H25NO3S B2757838 3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine CAS No. 338412-22-9](/img/structure/B2757838.png)
3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine (DMP-IBM) is a synthetic compound that has been studied for its potential applications in scientific research. This compound has a wide range of applications, including use in the synthesis of organic molecules, as a reagent in organic synthesis, and as a catalyst in organic reactions. DMP-IBM has also been used in the development of new pharmaceuticals and drugs.
Scientific Research Applications
- RS4690 selectively inhibits the binding of Dishevelled 1 (DVL1) protein, a crucial player in the WNT/β-catenin pathway, via a shared PDZ domain. Dysregulation of this pathway is associated with cancer development .
- In vitro studies demonstrated that RS4690 inhibits DVL1 with an EC50 of 0.49 ± 0.11 μM and effectively reduces the growth of HCT116 cells (without APC mutation) with an EC50 value of 7.1 ± 0.6 μM. It also induces high levels of reactive oxygen species (ROS) production .
- RS4690, in combination with gemcitabine, shows promise as a therapy option for neuroendocrine carcinoma of the pancreas. It effectively inhibits cancer cell growth both in vitro and in vivo, without inducing secondary resistances .
- RS4690’s interaction with DVL1 highlights its potential as a modulator of the WNT/β-catenin pathway. Further studies could explore its impact on other components of this pathway .
- Investigating RS4690’s effects on drug resistance mechanisms could provide insights into overcoming resistance in cancer treatments .
- Researchers are exploring RS4690 as a PDZ domain inhibitor, aiming to develop novel anticancer agents that target specific protein-protein interactions .
Anticancer Activity
Neuroendocrine Carcinoma of the Pancreas
WNT/β-Catenin Pathway Modulation
Drug Resistance Research
PDZ Domain Inhibitors
ROS-Mediated Effects
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins involved in the wnt/β-catenin pathway .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit protein-protein interactions, such as the interaction between dishevelled 1 (dvl1) protein and its cognate receptor frizzled .
Biochemical Pathways
The compound may affect the WNT/β-catenin pathway, which regulates a vast number of cellular functions. Dysregulation of this pathway is correlated with the development of cancer .
Result of Action
Similar compounds have been shown to inhibit the growth of certain cell lines .
properties
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-12(2)11-23-19-18(15(5)10-16(6)20-19)24(21,22)17-8-13(3)7-14(4)9-17/h7-10,12H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPHBDBMWGSIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.